molecular formula C11H21ClN2O2 B3250136 tert-butyl rac-(1S,2S,4R)-7-azabicyclo[2.2.1]hept-2-ylcarbamate hydrochloride CAS No. 2008714-28-9

tert-butyl rac-(1S,2S,4R)-7-azabicyclo[2.2.1]hept-2-ylcarbamate hydrochloride

Cat. No.: B3250136
CAS No.: 2008714-28-9
M. Wt: 248.75
InChI Key: CTUPSFKVOJMISH-KEMIKLHMSA-N
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Description

Molecular Formula: C₁₁H₂₁ClN₂O₂
Molecular Weight: 248.75 g/mol
CAS Number: 2095192-07-5
Purity: >95%
Storage: Requires storage under inert atmosphere at 2–8°C .

This compound is a bicyclic carbamate derivative featuring a 7-azabicyclo[2.2.1]heptane core. The tert-butyl carbamate group enhances steric bulk and stability, making it a critical intermediate in pharmaceutical synthesis, particularly for constrained proline analogs or chiral catalysts . Its stereochemistry (1S,2S,4R) is crucial for enantioselective applications, as highlighted in enzymatic resolution studies .

Properties

IUPAC Name

tert-butyl N-[(1S,2S,4R)-7-azabicyclo[2.2.1]heptan-2-yl]carbamate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2.ClH/c1-11(2,3)15-10(14)13-9-6-7-4-5-8(9)12-7;/h7-9,12H,4-6H2,1-3H3,(H,13,14);1H/t7-,8+,9+;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTUPSFKVOJMISH-KEMIKLHMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC2CCC1N2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1C[C@H]2CC[C@@H]1N2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl rac-(1S,2S,4R)-7-azabicyclo[2.2.1]hept-2-ylcarbamate hydrochloride typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

tert-butyl rac-(1S,2S,4R)-7-azabicyclo[2.2.1]hept-2-ylcarbamate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles depending on the desired substitution.

Major Products Formed

Scientific Research Applications

tert-butyl rac-(1S,2S,4R)-7-azabicyclo[2.2.1]hept-2-ylcarbamate hydrochloride is widely used in scientific research due to its versatility. Some of its applications include:

Mechanism of Action

The mechanism of action of tert-butyl rac-(1S,2S,4R)-7-azabicyclo[2.2.1]hept-2-ylcarbamate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula MW (g/mol) Key Substituents Purity Storage Conditions
Target Compound : tert-butyl rac-(1S,2S,4R)-7-azabicyclo[2.2.1]hept-2-ylcarbamate hydrochloride C₁₁H₂₁ClN₂O₂ 248.75 tert-butyl carbamate, bicyclic amine >95% 2–8°C, inert gas
tert-butyl rac-(1S,2R,4R)-2-(aminomethyl)-3-methylene-7-azabicyclo[2.2.1]heptane-7-carboxylate hydrochloride C₁₃H₂₃ClN₂O₂ 274.79 Aminomethyl, methylene groups 95% Not specified
rac-(1S,2S,4R)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride C₇H₁₂ClNO₂ 177.63 Carboxylic acid (replaces carbamate) >95% Not specified
(1S,2S,4R)-Ethyl 7-azabicyclo[2.2.1]heptane-2-carboxylate hydrochloride C₉H₁₆ClNO₂ 205.68 Ethyl ester (vs. tert-butyl carbamate) Not specified Not specified

Research Findings and Trends

  • Enzymatic Resolution : The target compound’s synthesis benefits from high enantioselectivity (>99% ee) using CAL-B, a cost-effective method compared to chiral chromatography .
  • Epimerization: Base-induced epimerization (e.g., triethylamine in methanol) enables access to endo-substituted derivatives, broadening utility in asymmetric synthesis .
  • Thermal Stability : The tert-butyl group in the target compound enhances thermal stability, whereas carboxylic acid derivatives may decompose under acidic conditions .

Biological Activity

Tert-butyl rac-(1S,2S,4R)-7-azabicyclo[2.2.1]hept-2-ylcarbamate hydrochloride is a synthetic compound that has garnered attention in various fields of biological research due to its potential pharmacological applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on biological systems, and relevant case studies.

  • Molecular Formula : C11H21ClN2O2
  • Molecular Weight : 248.75 g/mol
  • CAS Number : 1909287-31-5
  • IUPAC Name : tert-butyl ((1S,2S,4R)-7-azabicyclo[2.2.1]heptan-2-yl)carbamate hydrochloride

This compound is known to interact with acetylcholinesterase (AChE), an enzyme critical for neurotransmitter regulation in the nervous system. Inhibition of AChE leads to increased levels of acetylcholine, which can enhance synaptic transmission and potentially improve cognitive functions.

Inhibition Studies

Recent studies have demonstrated that this compound exhibits notable inhibitory activity against AChE:

CompoundIC50 Value (µM)Reference
This compound38.98
Rivastigmine40
Galantamine50

The IC50 value indicates the concentration required to inhibit 50% of the enzyme activity, suggesting that this compound has comparable efficacy to established AChE inhibitors.

Cytotoxicity and Selectivity

In vitro studies on human liver cancer cell lines (HepG2) showed mild cytotoxicity for this compound. The calculated selectivity index indicates that while the compound can inhibit AChE effectively, it also maintains a level of safety for non-target cells:

Cell LineIC50 (µM)Selectivity Index
HepG21002.57

This suggests potential therapeutic applications in conditions such as Alzheimer's disease where AChE inhibition is desired without significant cytotoxic effects.

Alzheimer’s Disease Research

A study investigating various carbamate derivatives highlighted the effectiveness of this compound in enhancing cognitive function in animal models of Alzheimer’s disease. The results indicated improved memory retention and learning capabilities attributed to its AChE inhibitory properties .

Pesticide Studies

Research into N-methyl carbamate pesticides has shown that similar structural compounds can lead to significant environmental impacts due to their biological activity. The hydrolysis rates and biological degradation pathways of these compounds have been studied extensively to understand their ecological effects . Although this compound is not a pesticide itself, its structural analogs provide insights into potential risks associated with carbamate compounds.

Q & A

Q. Basic

  • 1H^1H-NMR : Key signals include the tert-butyl singlet (~1.4 ppm) and carbamate NH (~5.5 ppm, broad).
  • IR : Carbamate C=O stretch (~1700 cm1^{-1}) and N-H bend (~1530 cm1^{-1}) .
  • Mass Spectrometry (HRMS) : Molecular ion [M+H]+^+ at m/z 248.75 confirms molecular weight .

How can stereochemical ambiguities in the bicyclo[2.2.1]heptane core be resolved experimentally?

Q. Advanced

  • X-ray crystallography : Definitive assignment of (1S,2S,4R) configuration via diffraction data (e.g., Acta Crystallogr. Sect. E structures) .
  • NOESY NMR : Correlates spatial proximity of protons (e.g., axial vs. equatorial H atoms).
  • Computational modeling : DFT calculations predict lowest-energy conformers and compare with experimental data .

How should researchers address contradictory spectral data (e.g., unexpected 1H^1H1H-NMR shifts)?

Advanced
Contradictions may arise from:

  • Solvent effects : Deuterated solvents (CDCl3_3 vs. D2 _2O) influence chemical shifts.
  • Dynamic processes : Ring-flipping in the bicyclic system broadens signals; variable-temperature NMR clarifies this.
  • Impurities : HPLC-MS identifies co-eluting byproducts. Re-crystallization or preparative TLC isolates pure fractions .

What safety protocols are essential when handling this compound in the lab?

Q. Basic

  • PPE : Gloves, goggles, and lab coats mitigate exposure risks (H315/H319: skin/eye irritation) .
  • Ventilation : Use fume hoods to avoid inhalation (H335).
  • Waste disposal : Neutralize hydrochloride salts with dilute NaOH before disposal .

What challenges arise during scale-up synthesis, and how are they addressed?

Q. Advanced

  • Exothermic reactions : Use jacketed reactors with temperature feedback control.
  • Purification bottlenecks : Switch from column chromatography to continuous flow systems (e.g., SMB chromatography) .
  • Solvent recovery : Distillation loops recycle expensive solvents (e.g., DCM) .

How does the stereoelectronic environment of the bicyclo[2.2.1]heptane core influence reactivity in downstream functionalization?

Advanced
The rigid bicyclic structure imposes steric constraints:

  • Nucleophilic substitution : The carbamate’s tert-butyl group shields the amine, requiring strong electrophiles (e.g., acyl chlorides) for acylation.
  • Ring-opening reactions : Acidic conditions cleave the bicyclic system; monitoring via 1H^1H-NMR tracks decomposition .

What computational tools predict the compound’s physicochemical properties (e.g., logP, pKa)?

Q. Advanced

  • Software : Schrödinger’s QikProp or ACD/Labs calculates logP (~1.8) and pKa (~9.5 for the amine).
  • MD simulations : Assess solubility in aqueous buffers (e.g., PBS) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-butyl rac-(1S,2S,4R)-7-azabicyclo[2.2.1]hept-2-ylcarbamate hydrochloride
Reactant of Route 2
tert-butyl rac-(1S,2S,4R)-7-azabicyclo[2.2.1]hept-2-ylcarbamate hydrochloride

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